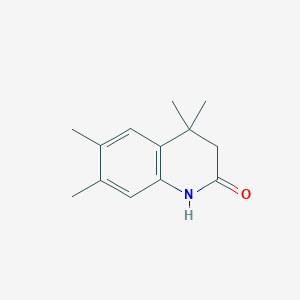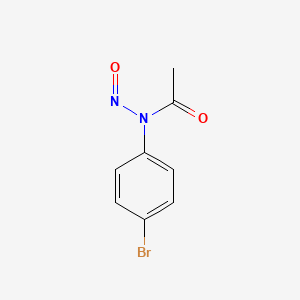
3,5-Diethyl-1-methylthiopyran 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diethyl-1-methylthiopyran 1-oxide is an organic compound with the molecular formula C10H16OS It is characterized by a six-membered ring structure containing sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diethyl-1-methylthiopyran 1-oxide typically involves the oxidation of 3,5-Diethyl-1-methylthiopyran. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and peracids. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the oxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The choice of oxidizing agent and reaction conditions can be optimized based on the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
3,5-Diethyl-1-methylthiopyran 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxide back to the corresponding thiopyran.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiopyran.
Substitution: Various substituted thiopyrans depending on the nucleophile used.
Scientific Research Applications
3,5-Diethyl-1-methylthiopyran 1-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Diethyl-1-methylthiopyran 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-Diethyl-1-methylthiopyran: The parent compound without the oxide group.
3,5-Diethyl-1-methylsulfoxide: An oxidized form with a sulfoxide group.
3,5-Diethyl-1-methylsulfone: A further oxidized form with a sulfone group.
Uniqueness
3,5-Diethyl-1-methylthiopyran 1-oxide is unique due to its specific oxidation state and the presence of both sulfur and oxygen atoms in its structure. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
32398-61-1 |
|---|---|
Molecular Formula |
C10H16OS |
Molecular Weight |
184.30 g/mol |
IUPAC Name |
3,5-diethyl-1-methylthiopyran 1-oxide |
InChI |
InChI=1S/C10H16OS/c1-4-9-6-10(5-2)8-12(3,11)7-9/h6-8H,4-5H2,1-3H3 |
InChI Key |
RTBJVFURXROSRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CS(=C1)(=O)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Di-tert-butyl-4-[methoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14005845.png)


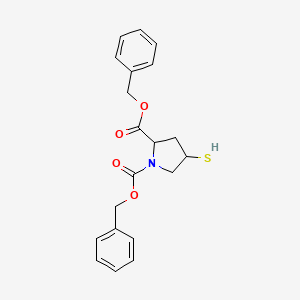

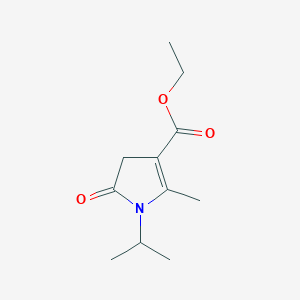


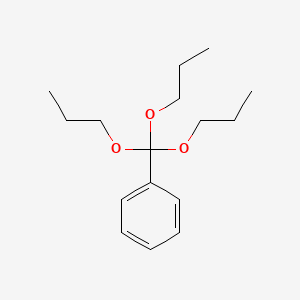
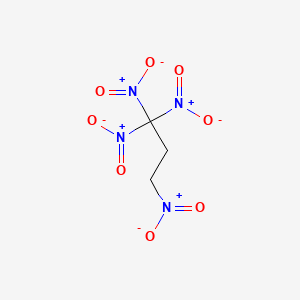
![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14005925.png)
